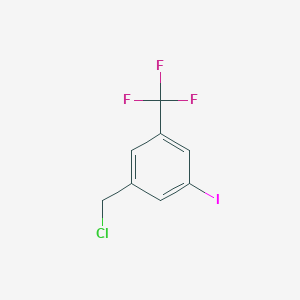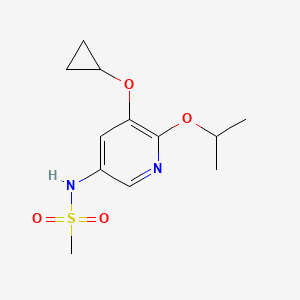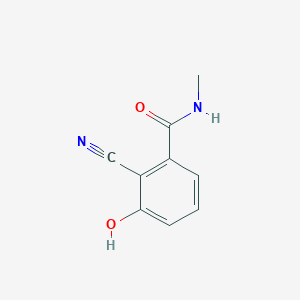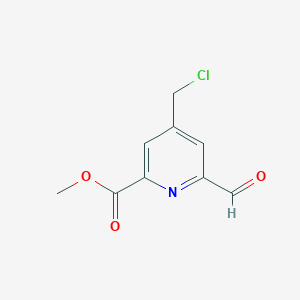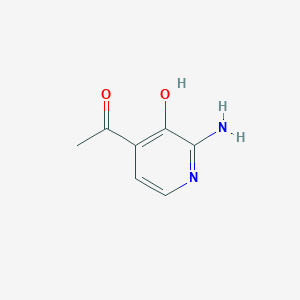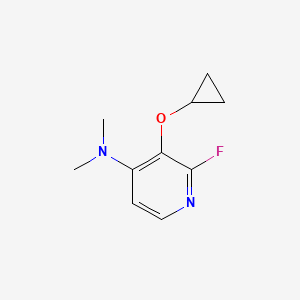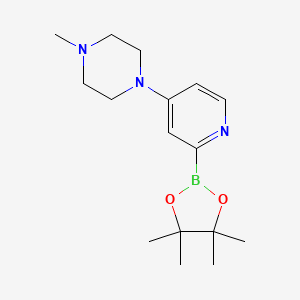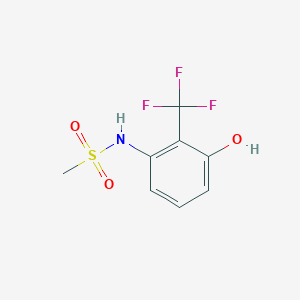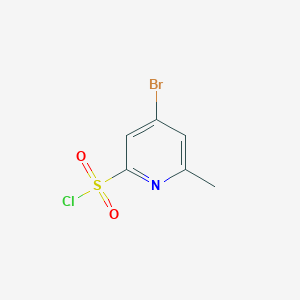
(6-Methyl-4-nitropyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-4-nitropyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 4-position, along with an acetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-4-nitropyridin-2-YL)acetic acid typically involves the nitration of 6-methylpyridine followed by the introduction of the acetic acid moiety. One common method includes:
Nitration: 6-Methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetylation: The resulting 6-methyl-4-nitropyridine is then reacted with bromoacetic acid in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: (6-Methyl-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.
Major Products:
Oxidation: 6-Methyl-4-nitropyridine-2-carboxylic acid.
Reduction: 6-Methyl-4-aminopyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(6-Methyl-4-nitropyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (6-Methyl-4-nitropyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiviral effects .
類似化合物との比較
Pyridine-2-acetic acid: Lacks the methyl and nitro substituents, resulting in different chemical and biological properties.
4-Nitropyridine-2-acetic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
6-Methylpyridine-2-acetic acid:
Uniqueness: (6-Methyl-4-nitropyridin-2-YL)acetic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H8N2O4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
2-(6-methyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5-2-7(10(13)14)3-6(9-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
VILOGHIVINJCJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


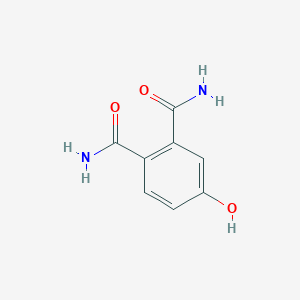
![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
